

# Application Notes and Protocols: Ring-Closing Metathesis for 1,4-Oxazepane Synthesis

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## Compound of Interest

Compound Name: *Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate*

Cat. No.: B1321219

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## Introduction

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif found in a variety of biologically active compounds and is of significant interest in medicinal chemistry and drug discovery. The synthesis of these medium-sized rings, however, can be challenging. Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of a wide array of cyclic structures, including seven-membered heterocycles containing nitrogen and oxygen atoms. This methodology often offers a more direct and functional-group-tolerant approach compared to traditional cyclization methods.

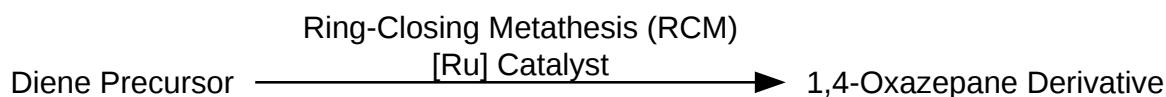
This document provides detailed application notes and experimental protocols for the synthesis of 1,4-oxazepanes utilizing ring-closing metathesis, with a focus on the use of Grubbs-type catalysts.

## Ring-Closing Metathesis for 1,4-Oxazepane Synthesis: An Overview

The core strategy for the synthesis of 1,4-oxazepanes via RCM involves the intramolecular cyclization of a diene precursor, typically an N-allyl-N-(2-allyloxyethyl)amine derivative. The reaction is catalyzed by ruthenium-based complexes, most notably the first and second-

generation Grubbs catalysts and the Hoveyda-Grubbs catalysts. The choice of catalyst, solvent, temperature, and substrate concentration are critical parameters that influence the efficiency and yield of the cyclization.

The general transformation is depicted below:



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Caption: General scheme for the synthesis of 1,4-oxazepanes via RCM.

## Data Presentation: Reaction Conditions and Yields

The following table summarizes representative quantitative data for the ring-closing metathesis synthesis of a protected 1,4-oxazepane derivative from an N-tosyl-protected diene precursor.

Entry	Catalyst (mol%)	Solvent	Concentration (M)	Temperature (°C)	Time (h)	Yield (%)
1	Grubbs I (5)	CH <sub>2</sub> Cl <sub>2</sub>	0.01	40	12	75
2	Grubbs II (2)	Toluene	0.01	80	4	92
3	Hoveyda-Grubbs II (2)	CH <sub>2</sub> Cl <sub>2</sub>	0.01	40	6	88
4	Grubbs II (5)	Dichloroethane	0.005	60	8	85

## Experimental Protocols

## Protocol 1: Synthesis of a Diene Precursor: N-Tosyl-N-allyl-(2-allyloxy)ethanamine

This protocol describes the synthesis of a typical diene precursor required for the RCM reaction.

### Materials:

- N-Tosylallylamine
- 2-(Allyloxy)ethyl bromide
- Potassium carbonate ( $K_2CO_3$ )
- Anhydrous N,N-dimethylformamide (DMF)
- Diethyl ether
- Brine
- Anhydrous magnesium sulfate ( $MgSO_4$ )

### Procedure:

- To a solution of N-tosylallylamine (1.0 eq) in anhydrous DMF (0.5 M) under an argon atmosphere, add potassium carbonate (2.0 eq).
- Stir the suspension at room temperature for 30 minutes.
- Add 2-(allyloxy)ethyl bromide (1.2 eq) dropwise to the reaction mixture.
- Heat the reaction to 60 °C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).

- Combine the organic layers and wash with brine, then dry over anhydrous  $\text{MgSO}_4$ .
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diene precursor.

## Protocol 2: Ring-Closing Metathesis for the Synthesis of N-Tosyl-2,3,6,7-tetrahydro-1,4-oxazepine

This protocol provides a general procedure for the RCM reaction to form the 1,4-oxazepane ring system using a second-generation Grubbs catalyst.

### Materials:

- N-Tosyl-N-allyl-(2-allyloxy)ethanamine (diene precursor)
- Grubbs second-generation catalyst
- Anhydrous and degassed dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or toluene
- Molecular sieves (4 $\text{\AA}$ ), activated
- Silica gel

### Procedure:

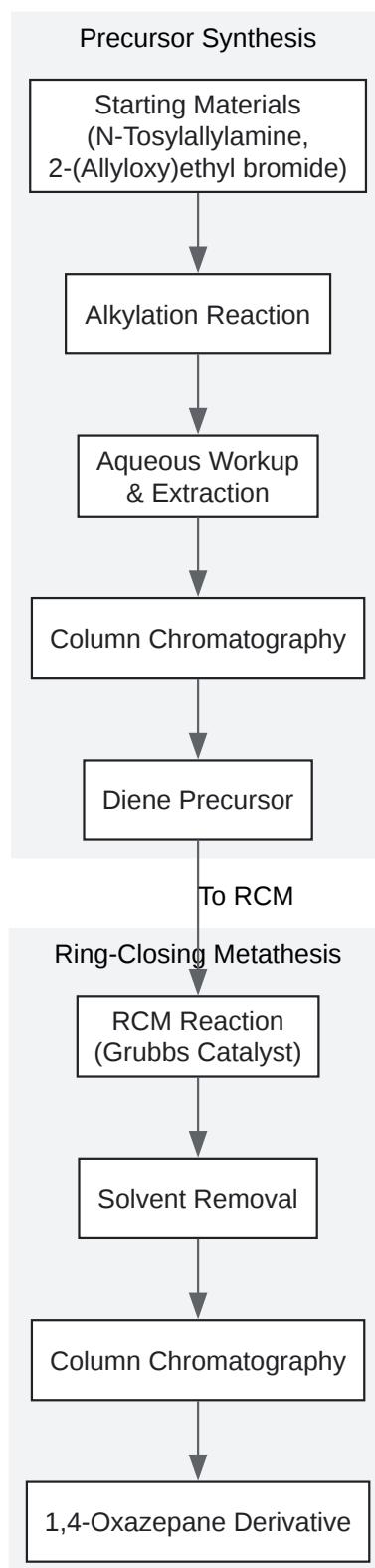
- To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the diene precursor (1.0 eq) and activated 4 $\text{\AA}$  molecular sieves.
- Under an argon atmosphere, add anhydrous and degassed  $\text{CH}_2\text{Cl}_2$  (to achieve a concentration of 0.01 M).
- Stir the solution at room temperature for 30 minutes.
- In a separate vial, weigh the Grubbs second-generation catalyst (2 mol%) and dissolve it in a small amount of anhydrous and degassed  $\text{CH}_2\text{Cl}_2$ .

- Add the catalyst solution to the solution of the diene precursor via syringe.
- Heat the reaction mixture to reflux (40 °C for CH<sub>2</sub>Cl<sub>2</sub>) or the desired temperature and monitor the progress by TLC.
- Upon completion of the reaction, cool the mixture to room temperature.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-tosyl-2,3,6,7-tetrahydro-1,4-oxazepine.

## Mandatory Visualizations

### Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of 1,4-oxazepanes via RCM.

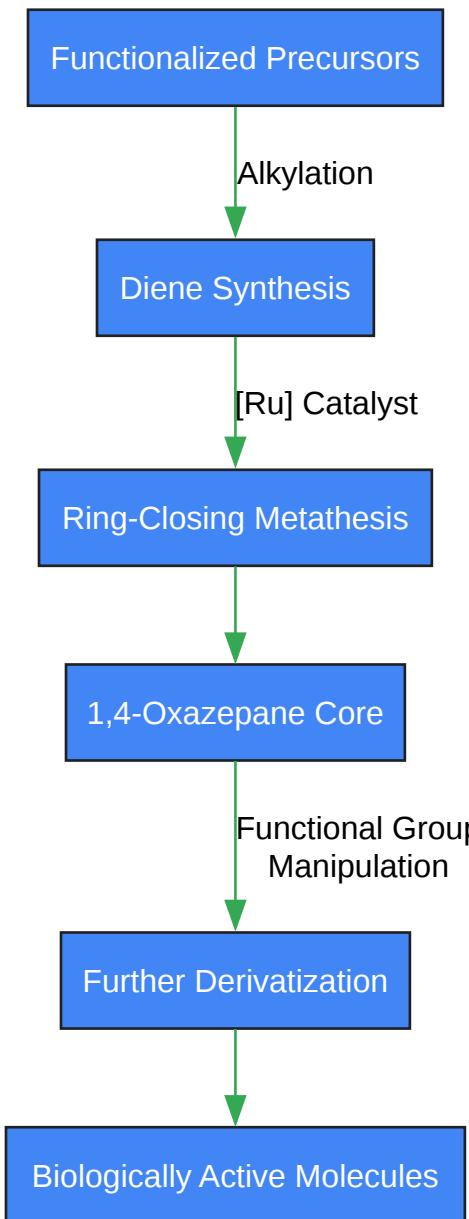


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Caption: Workflow for 1,4-oxazepane synthesis via RCM.

## Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship of the key steps in the RCM-based synthesis.



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Caption: Logical steps from precursors to bioactive molecules.

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